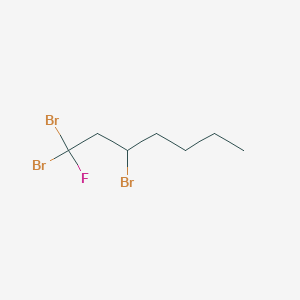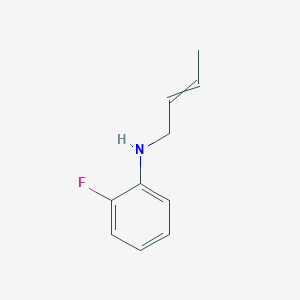![molecular formula C19H22ClNO3 B12576023 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide CAS No. 634186-70-2](/img/structure/B12576023.png)
5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide is an organic compound with the molecular formula C19H22ClNO3. This compound is characterized by the presence of a chloro group, a hexyloxy group, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(hexyloxy)aniline.
Formation of Amide Bond: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-(hexyloxy)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety can form hydrogen bonds with biological macromolecules, while the chloro and hexyloxy groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the hexyloxy group, which may affect its biological activity and solubility.
N-(3-Hydroxyphenyl)-5-chloro-2-hydroxybenzamide: Contains a hydroxy group instead of a hexyloxy group, which can influence its chemical reactivity and biological properties.
Uniqueness
5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide is unique due to the presence of the hexyloxy group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature can contribute to its distinct biological activities and applications in various fields.
特性
CAS番号 |
634186-70-2 |
|---|---|
分子式 |
C19H22ClNO3 |
分子量 |
347.8 g/mol |
IUPAC名 |
5-chloro-N-(3-hexoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClNO3/c1-2-3-4-5-11-24-16-8-6-7-15(13-16)21-19(23)17-12-14(20)9-10-18(17)22/h6-10,12-13,22H,2-5,11H2,1H3,(H,21,23) |
InChIキー |
XYXQYVFYJHSCLV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


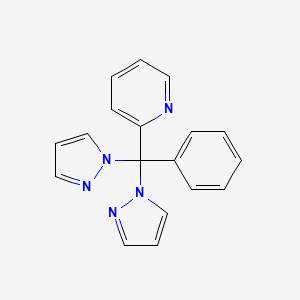
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
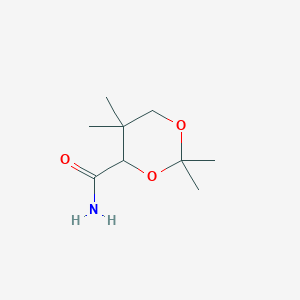
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)
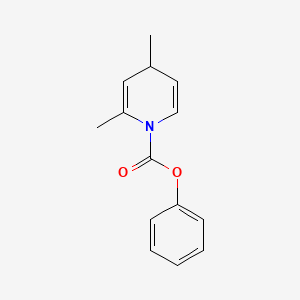
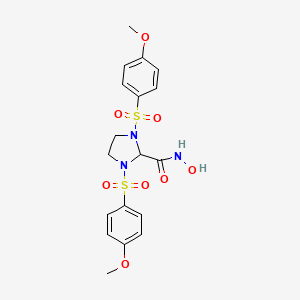
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)
